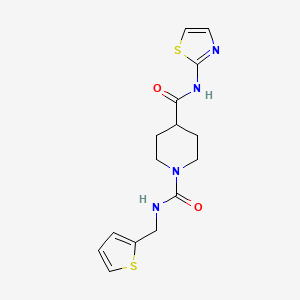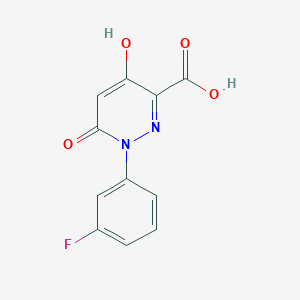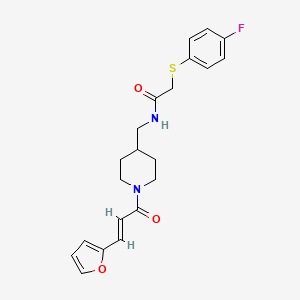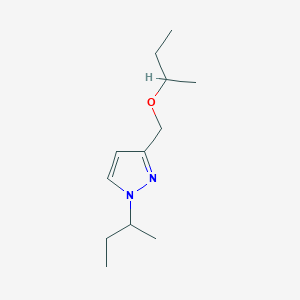![molecular formula C20H13Cl2N3O B2592504 1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 303984-74-9](/img/structure/B2592504.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C20H13Cl2N3O . It is a derivative of indole, a heterocyclic compound that is a key building block in many natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of indole derivatives, such as “1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .科学的研究の応用
Fischer Synthesis of Indoles
Fischer synthesis is a prominent method for synthesizing indoles, including those derived from arylhydrazones like the compound . Studies have detailed the experimental conditions under which various transformations occur, leading to the formation of indoles through mechanisms involving shifts and splitting out of substituents. These findings are foundational for understanding the chemical behavior and potential applications of such compounds in medicinal chemistry and drug development (Fusco & Sannicolo, 1978).
Synthesis and Applications of Heterocyclic Compounds Based on Isatins
Isatin derivatives, closely related to the compound of interest due to their structural similarities, have shown significant versatility in forming a wide range of N-heterocycles with considerable biological activities. Recent literature emphasizes the use of isatin and its derivatives in synthesizing various heterocyclic compounds, underscoring their potential in drug discovery and pharmaceutical research (Sadeghian Zahra Sadeghian & Bayat, 2022).
Biological Significance of Indole Derivatives
Indole derivatives, including those synthesized from phenylhydrazine and pyruvic acid, have been highlighted for their varied pharmacological activities. Research underscores the importance of the indole nucleus in synthesizing compounds with anticancer, antimicrobial, and antiviral activities, among others. This review provides valuable insights into the synthesis processes and pharmacological features of indole derivatives, pointing towards their potential in new drug discovery (Padmavathi et al., 2021).
Antimicrobial Activity of Hydrazide-Hydrazones
Hydrazide-hydrazone derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial properties. A review focusing on the research from 2010 to 2016 provides an overview of the antimicrobial activity of these compounds, which could be pivotal in the development of new antimicrobial agents (Popiołek, 2016).
Biological Activities of Metal Complexes with Aromatic Hydrazones
The study of metal complexes with polycyclic aromatic hydrazones, including those with structures similar to the compound of interest, reveals promising biological activities. These complexes, particularly those based on naphthylhydrazone and anthrahydrazone, exhibit antibacterial and anticancer activities. This research highlights the potential of such complexes in medicinal chemistry and drug development (Liu et al., 2022).
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Biochemical pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Indole derivatives have been found to have a wide range of effects due to their diverse biological activities .
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-16-11-10-13(12-17(16)22)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGVXJLELAVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)

![N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2592440.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)


